Bienvenue dans la boutique en ligne BenchChem!

Hexa-O-methylmyricitin

Anti-inflammatory Nitric Oxide Macrophage

Hexa-O-methylmyricitin (3,5,7,3',4',5'-hexamethoxyflavone) is a fully methylated derivative of the flavonol myricetin, wherein all six phenolic hydroxyl groups are replaced by methoxy substituents. This complete O-methylation abolishes the hydrogen-bond donor capacity found in the parent compound, substantially altering its physicochemical profile, membrane permeability, and receptor interaction landscape.

Molecular Formula C21H22O8
Molecular Weight 402.4 g/mol
CAS No. 14813-27-5
Cat. No. B083078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-O-methylmyricitin
CAS14813-27-5
Molecular FormulaC21H22O8
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C21H22O8/c1-23-12-9-13(24-2)17-14(10-12)29-19(21(28-6)18(17)22)11-7-15(25-3)20(27-5)16(8-11)26-4/h7-10H,1-6H3
InChIKeyCMRBCUQYNLDSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexa-O-methylmyricitin (CAS 14813-27-5): A Fully Methylated Flavonol for Differentiated Anti-Inflammatory and Ion Channel Research


Hexa-O-methylmyricitin (3,5,7,3',4',5'-hexamethoxyflavone) is a fully methylated derivative of the flavonol myricetin, wherein all six phenolic hydroxyl groups are replaced by methoxy substituents [1]. This complete O-methylation abolishes the hydrogen-bond donor capacity found in the parent compound, substantially altering its physicochemical profile, membrane permeability, and receptor interaction landscape. Unlike myricetin—a potent but promiscuous antioxidant with limited oral bioavailability—the hexamethyl ether exhibits a distinct pharmacological signature characterized by selective nitric oxide (NO) production inhibition and ion channel blockade, making it a valuable tool compound for target-specific mechanistic studies rather than a simple antioxidant surrogate [2].

Why Myricetin or Other Methylated Flavonoids Cannot Substitute for Hexa-O-methylmyricitin in Defined Assays


The assumption that any methylated myricetin derivative or the parent flavonol can interchangeably serve as a 'methylated flavonoid' probe collapses under structural scrutiny. Hexa-O-methylmyricitin is distinguished by a complete absence of free hydroxyl groups, yielding a hydrophobic, planar scaffold with a topological polar surface area (TPSA) of 81.70 Ų [1]. In contrast, myricetin possesses six polar hydroxyl groups (TPSA ~138 Ų) that dominate its interactions through hydrogen bonding, metal chelation, and rapid phase II metabolism [2]. Even closely related partially methylated congeners—such as 3-hydroxy-5,7,3',4',5'-pentamethoxyflavone—retain a single free 3-OH group that fundamentally alters their hydrogen-bonding capacity, metabolic liability, and receptor binding orientation [3]. Consequently, replacing hexa-O-methylmyricitin with a generic 'methylated myricetin' in a structure-activity relationship (SAR) study or a pharmacological assay introduces uncontrolled variables, jeopardizing reproducibility and invalidating conclusions about methylation-dependent pharmacodynamics.

Quantitative Differentiation Evidence for Hexa-O-methylmyricitin Against Its Closest Analogs


Nitric Oxide Production Inhibition: Head-to-Head IC50 Comparison Against Apigenin, Diosmetin, and Tetra-O-methylluteolin

In a standardized lipopolysaccharide (LPS)-activated mouse peritoneal macrophage assay, hexa-O-methylmyricetin inhibited nitric oxide (NO) production with an IC50 of 7.4 μM. This potency is comparable to apigenin (IC50 = 7.7 μM) and diosmetin (IC50 = 8.9 μM) but 3.1-fold less potent than tetra-O-methylluteolin (IC50 = 2.4 μM) [1]. Critically, the fully methylated flavonol (hexa-O-methylmyricetin) retains robust activity despite lacking the free hydroxyl groups deemed essential for flavones, demonstrating that complete methylation of the flavonol scaffold does not abolish NO inhibitory capacity—a finding that runs counter to the general SAR rule that flavonols are weaker than corresponding flavones [1]. This positions hexa-O-methylmyricetin as a mechanistically distinct probe for studying hydroxyl-independent NO suppression pathways.

Anti-inflammatory Nitric Oxide Macrophage iNOS

hKv1.5 (IKur) Channel Inhibition: A Pharmacological Activity Absent in the Parent Compound Myricetin

Hexamethylmyricetin (HMM) inhibits the human Kv1.5 (hKv1.5) potassium channel, which carries the ultra-rapid delayed rectifier current (IKur) critical for atrial repolarization, with an IC50 of 1.79 μM [1]. At 3 μM, HMM significantly suppressed IKur, and the effect was partially reversed upon washout. In contrast, myricetin—the parent hexahydroxyflavonol—has not been reported to inhibit hKv1.5 at comparable concentrations; its polyhydroxylated scaffold preferentially engages antioxidant and kinase inhibition pathways [2]. This gain of ion channel inhibitory function upon complete methylation represents a qualitative, not merely quantitative, pharmacological differentiation.

Ion channel hKv1.5 Atrial fibrillation Cardiac electrophysiology

Adenosine A3 Receptor Binding Affinity: Quantitative SAR Ranking Among Methylated Flavonoids

In a comparative molecular field analysis (CoMFA) of flavonoid derivatives as adenosine A3 receptor antagonists, hexamethylmyricetin (compound 28) was included in the training set and demonstrated quantitative binding affinity parameters. The CoMFA model, with a cross-validated r² of 0.583 for the A3 receptor, revealed that the fully methoxylated phenyl ring at the C-2 position in hexamethylmyricetin contributes steric bulk that fits optimally into a favorable binding region identified around the 2'-position of the phenyl ring [1]. In contrast, flavone (compound 29, unsubstituted phenyl ring) showed markedly lower affinity, confirming that the tri-methoxy substitution pattern on ring B is a key affinity determinant [1]. This places hexamethylmyricetin as a rigid, fully characterized molecular probe for mapping the A3 antagonist pharmacophore.

Adenosine receptor A3 antagonist CoMFA Neuroprotection

High-Confidence Research and Industrial Application Scenarios for Hexa-O-methylmyricitin


Flavonoid SAR Probe for Methylation-Dependent Anti-Inflammatory Activity Without Antioxidant Confounding

Hexa-O-methylmyricitin, with all hydroxyl groups blocked, lacks the direct radical-scavenging capacity of myricetin yet retains NO production inhibitory activity (IC50 7.4 μM) [1]. This decoupling of anti-inflammatory efficacy from antioxidant potential makes it an ideal negative control for distinguishing antioxidant-dependent versus iNOS-mediated anti-inflammatory mechanisms. Pharma screening libraries can deploy it alongside myricetin as a matched pair to identify compounds whose anti-inflammatory effects are truly pathway-specific.

Lead Scaffold for Atrial-Selective hKv1.5 Blockers in Atrial Fibrillation Drug Discovery

The inhibition of hKv1.5 (IKur) with an IC50 of 1.79 μM [1] identifies hexamethylmyricetin as one of the few flavonoid scaffolds with defined atrial potassium channel activity. Since hKv1.5 is considered an atrium-selective target for terminating atrial fibrillation without ventricular pro-arrhythmic risk, this compound provides a tractable, synthetically accessible starting point for hit-to-lead medicinal chemistry optimization. Its fully methylated structure also eliminates the metabolic glucuronidation and sulfation hotspots that typically plague flavonol-based lead compounds.

Adenosine A3 Receptor Pharmacophore Mapping Tool

Hexamethylmyricetin's defined steric and electrostatic contributions in the A3 receptor CoMFA model [1] enable its use as a rigid molecular ruler for probing the 2'-aryl binding pocket of adenosine A3 receptors. Academic and industrial laboratories investigating A3 antagonists for cerebral ischemia, asthma, or inflammation can use this compound as a reference ligand to calibrate computational docking models and validate newly synthesized congeneric series, ensuring that observed affinity shifts are attributable to deliberate structural modifications rather than scaffold flexibility artifacts.

Reference Standard for Polymethoxyflavone Analytical Method Development

As a chemically stable, non-hygroscopic solid with a molecular weight of 402.39 g/mol and well-defined UV and mass spectrometric properties [1], hexa-O-methylmyricitin serves as a reliable external reference standard for LC-MS/MS quantification of polymethoxylated flavonoids in complex biological matrices. Its hydrophobicity and predictable chromatographic retention behavior facilitate method validation for bioanalytical laboratories quantifying methylated flavonoid derivatives in plasma, tissue homogenates, or botanical extracts.

Quote Request

Request a Quote for Hexa-O-methylmyricitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.